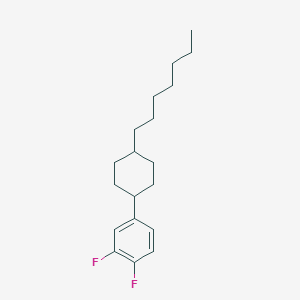

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C19H28F2 and a molecular weight of 294.4 g/mol

Métodos De Preparación

The synthesis of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and heptylcyclohexyl compounds.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Análisis De Reacciones Químicas

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Fluorinated Compounds

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene serves as a valuable building block in the synthesis of more complex fluorinated compounds. The presence of fluorine atoms enhances the reactivity and stability of the resulting products, making them suitable for various applications in pharmaceuticals and agrochemicals.

Substitution Reactions

The compound can undergo nucleophilic aromatic substitution (S_NAr) reactions, where the fluorine atoms can be replaced by other functional groups. This property is crucial for developing new materials with tailored functionalities.

Liquid Crystal Applications

Liquid Crystal Compositions

This compound is utilized in liquid crystal formulations due to its ability to raise the clearing point while maintaining viscosity. The incorporation of this compound into liquid crystal mixtures enhances their thermal stability and performance in display technologies.

| Property | Value |

|---|---|

| Clearing Point | 115.4 °C |

| Viscosity Characteristics | Maintained |

| Application | Display elements |

Biological Research

Biological Interactions

The unique structure of this compound makes it an important tool in studying biological processes. It can interact with specific molecular targets, influencing various biochemical pathways. This capability is leveraged in pharmacological studies to understand drug interactions and mechanisms.

Case Studies

Case Study: Liquid Crystals

A study demonstrated that when mixed with nematic liquid crystal compounds, this compound did not adversely affect the nematic phase temperature range. This finding supports its application in high-performance liquid crystal displays (LCDs), where thermal stability is critical.

Case Study: Chemical Reactivity

Research highlighted the compound's ability to undergo oxidation and reduction reactions under controlled conditions, leading to the formation of various derivatives. These derivatives were further explored for their potential applications in organic electronics and advanced materials.

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in determining the compound’s reactivity and binding affinity. These interactions can influence various biological and chemical processes, making the compound a valuable tool in research .

Comparación Con Compuestos Similares

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:

1,2-Difluoro-4-(4-pentylcyclohexyl)benzene: Similar structure but with a pentyl group instead of a heptyl group.

1,2-Difluoro-4-(4-propylcyclohexyl)benzene: Contains a propyl group, leading to different chemical properties.

1,2-Difluoro-4-(4-butylcyclohexyl)benzene: Features a butyl group, affecting its reactivity and applications.

Actividad Biológica

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C18H26F2

- Molecular Weight : 284.39 g/mol

- CAS Number : 1392826-84-6

The presence of fluorine atoms in the structure often enhances lipophilicity and alters the compound's reactivity, which can influence its biological interactions.

The biological activity of this compound can be attributed to its interactions with biological membranes and proteins. Its unique structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration may disrupt cellular signaling pathways or modulate the activity of membrane-bound proteins.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from various studies include:

- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rodent models, indicating a relatively safe profile for short-term exposure.

- Skin Sensitization : Studies suggest that it may act as a skin sensitizer; however, results vary based on concentration and exposure duration.

- Environmental Impact : The compound is classified as hazardous to aquatic life with an LC50 value (fish) around 6.1 mg/L, necessitating careful handling to avoid environmental contamination.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various difluorinated compounds, including this compound. The results indicated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values ranging from 10 to 30 µM. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research conducted at a university laboratory focused on the neuroprotective properties of difluorinated compounds. In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

Propiedades

IUPAC Name |

1,2-difluoro-4-(4-heptylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20)19(21)14-17/h12-16H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJQPRYOMYTPOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343147 |

Source

|

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139136-72-4 |

Source

|

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.